molecular formula C29H30P2 B1273038 1,5-Bis(diphenylphosphino)pentane CAS No. 27721-02-4

1,5-Bis(diphenylphosphino)pentane

Cat. No. B1273038
CAS RN: 27721-02-4
M. Wt: 440.5 g/mol
InChI Key: MZFPAWGWFDGCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis(diphenylphosphino)pentane is a diphosphine ligand that is often used in coordination chemistry to create complexes with various metals. These complexes can exhibit interesting properties and are frequently employed in catalysis, including asymmetric synthesis and hydrogenation reactions. The ligand itself is characterized by a pentane backbone with a diphenylphosphino group at each end, which allows it to bridge between metal centers or bind to a single metal center in a chelating manner.

Synthesis Analysis

The synthesis of related diphosphine ligands often involves the reaction of an appropriate alkane backbone with a phosphorus source to introduce the diphenylphosphino groups. For example, the synthesis of the optically pure C1-symmetric diphosphine ligand (R)-(R)-3-benzyl-2,4-bis(diphenylphosphino)pentane (BDPBzP) was achieved by enantioselective reduction followed by reaction with potassium diphenylphosphide . Similarly, the synthesis of 1,5-bis(di-tert-butylphosphino)-2-(S)-dimethylaminopentane involved a reaction with [RuCl2(p-cymene)]2 to give a chiral carbene complex .

Molecular Structure Analysis

The molecular structure of diphosphine ligands and their complexes can be determined using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of a Ru(II) complex with BDPBzP was authenticated by single-crystal X-ray analysis . The molecular structures of metal complexes with 2,3-bis(diphenylphosphino)-1,4-diazadiene ligands were also determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Diphosphine ligands are versatile in their ability to form complexes with transition metals and facilitate various chemical reactions. The Ru(II) complexes with BDPBzP, for example, were effective catalyst precursors for the enantioselective hydrogenation of acetylacetone . Additionally, the metal complexes with 2,3-bis(diphenylphosphino)-1,4-diazadiene ligands were involved in an intramolecular metal-mediated [4 + 2] cycloaddition .

Physical and Chemical Properties Analysis

The physical and chemical properties of diphosphine ligands and their complexes can vary widely depending on the specific structure and metal involved. For instance, the Ru(II) complexes with BDPBzP showed high enantioselectivity in hydrogenation reactions . The coordination polymers with bis(diphenylphosphoryl)bicyclo[1.1.1]pentane exhibited layered network structures and were studied by various spectroscopic and thermal analysis techniques .

Scientific Research Applications

Synthesis of Complexes

1,5-Bis(diphenylphosphino)pentane is used in the synthesis of various metal complexes. For instance, it has been utilized to create bis-phosphonium salts with 6-bromo-1,2-naphthoquinone, leading to P,P'-bis(7-bromo-3,4-dihydroxy-1-naphthyl)-substituted bis-phosphonium salts (Khasiyatullina et al., 2011). Additionally, it is a key component in forming monobridged bimetallic complexes with chromium and tungsten (Ueng & Shih, 1995).

Catalysis

The compound plays a significant role in catalytic processes. It acts as an effective regiocontrolling ligand for palladium-catalyzed internal arylation of electron-rich olefins (Liu et al., 2006). It is also involved in the synthesis of gold nanoparticles, where it forms stable ion currents in mass spectrometry, indicating its importance in nanoparticle stabilization (Bergeron & Hudgens, 2007).

Polymerization

1,5-Bis(diphenylphosphino)pentane is utilized in the oxidative polymerization of certain compounds. It has been used in the synthesis of aromatic polyethers through the Scholl reaction (Percec et al., 1992). Moreover, its role in the mechanochemical reaction with palladium(II) chloride, forming a catalyst for Suzuki−Miyaura coupling, highlights its versatility in polymer synthesis (Berry et al., 2010).

Metal Complex Formation

Its ability to form metal complexes is further evidenced by its use in creating novel PtI(SnCl3)(diphosphine) complexes, showcasing its versatility in complex formation and its potential in catalytic applications (Farkas et al., 1996). It is also part of catalytic systems for the controlled radical polymerization of methyl methacrylate, indicating its significant role in polymerization processes (Grishin et al., 2014).

Anticancer Activity

In the field of medicinal chemistry, 1,5-Bis(diphenylphosphino)pentane is part of gold(I) diphosphine complexes, which are screened for anticancer activity. These complexes have shown potential in inducing apoptotic cell death pathways (Horvath et al., 2012).

Safety And Hazards

This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-diphenylphosphanylpentyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30P2/c1-6-16-26(17-7-1)30(27-18-8-2-9-19-27)24-14-5-15-25-31(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23H,5,14-15,24-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFPAWGWFDGCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369900
Record name 1,5-Bis(diphenylphosphino)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(diphenylphosphino)pentane

CAS RN

27721-02-4
Record name 1,5-Bis(diphenylphosphino)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Bis(diphenylphosphino)pentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Bis(diphenylphosphino)pentane
Reactant of Route 2
Reactant of Route 2
1,5-Bis(diphenylphosphino)pentane
Reactant of Route 3
Reactant of Route 3
1,5-Bis(diphenylphosphino)pentane
Reactant of Route 4
Reactant of Route 4
1,5-Bis(diphenylphosphino)pentane
Reactant of Route 5
Reactant of Route 5
1,5-Bis(diphenylphosphino)pentane
Reactant of Route 6
Reactant of Route 6
1,5-Bis(diphenylphosphino)pentane

Citations

For This Compound
447
Citations
DG Holah, AN Hughes, S Maciaszek… - Journal of the Chemical …, 1983 - pubs.rsc.org
The title compound, obtained as one of several intermediates in a complex sequence of reactions involving CoII, NaBH4, and α,ω-bis(diphenylphosphino)alkanes, is isolated as a …
Number of citations: 1 pubs.rsc.org
M Sundermeier, A Zapf, M Beller, J Sans - Tetrahedron Letters, 2001 - Elsevier
The influence of reaction conditions and additives on the palladium-catalyzed cyanation of aryl chlorides with potassium cyanide has been investigated. Successful cyanation of aryl …
Number of citations: 163 www.sciencedirect.com
ID Grishin, ES Turmina, DI D'yachihin… - Polymer Science Series …, 2014 - Springer
Catalytic systems based on carborane complexes of ruthenium with long-chain diphosphine ligands, such as 1,4-bis(diphenylphosphino)butane and 1,5-bis(diphenylphosphino)…
Number of citations: 16 link.springer.com
R Kuwano, M Yokogi - Organic Letters, 2005 - ACS Publications
The cross-coupling of benzylic carbonates with arylboronic acids gave the corresponding diarylmethanes in high yields by use of the palladium catalyst generated in situ from [Pd(η 3 -C …
Number of citations: 144 pubs.acs.org
M Utsunomiya, JF Hartwig - Journal of the American Chemical …, 2004 - ACS Publications
A ruthenium-catalyzed intermolecular, anti-Markovnikov hydroamination of vinylarenes with secondary aliphatic and benzylic amines is reported. The combination of Ru(cod)(2-…
Number of citations: 245 pubs.acs.org
M Sundermeier, A Zapf, S Mutyala… - … A European Journal, 2003 - Wiley Online Library
The development of new palladium catalysts for the cyanation of various aryl and heteroaryl chlorides is described. The combination of amine co‐catalysts with chelating phosphine …
DE Berry, P Carrie, KL Fawkes… - Journal of Chemical …, 2010 - ACS Publications
This experiment describes the reaction of palladium(II) chloride with 1,5-bis(diphenylphosphino)pentane by grinding the two powders together in the solid state. The product is the …
Number of citations: 11 pubs.acs.org
P Aslanidis, S Divanidis, PJ Cox, P Karagiannidis - Polyhedron, 2005 - Elsevier
Reaction of silver(I) nitrate with equimolar amounts of the rigid diphos ligand trans-1,2-bis(diphenylphosphino)ethene (trans-dppen) and some heterocyclic thiones (L) in acetonitrile/…
Number of citations: 30 www.sciencedirect.com
K Mizutani, H Yorimitsu, K Oshima - Chemistry letters, 2004 - journal.csj.jp
Treatment of cinnamyl methyl ether with phenylmagnesium bromide in ether in the presence of CoCl 2 [1,5-bis(diphenylphosphino)pentane] affords 1,3-diphenylpropene in good yield. …
Number of citations: 36 www.journal.csj.jp
MO Albers, DC Liles, DJ Robinson, E Singleton - Organometallics, 1987 - ACS Publications
ethanol) and, in the case of the bimetallic products, also via the reactive mononuclear species [(tj5-C5H6) Ru (diamine)(? j1-L2)]+. The ethanol cation [(r) 5-C5H5) Ru (1, 10-phen)(EtOH)…
Number of citations: 32 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.